molecular formula C11H12O4 B13357265 2,3-Dimethoxy-3-phenylacrylic acid

2,3-Dimethoxy-3-phenylacrylic acid

Cat. No.: B13357265
M. Wt: 208.21 g/mol
InChI Key: DEUFHLFQPMURDV-KTKRTIGZSA-N
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Description

2,3-Dimethoxy-3-phenylacrylic acid is a chemical scaffold of significant interest in medicinal chemistry and multi-target drug discovery. This compound belongs to the phenylacrylic acid family, a class known for its diverse pharmacological potential. Research into analogous cinnamic acid derivatives has demonstrated promising antioxidant and radical scavenging activities, which can inhibit lipid peroxidation in biological systems . Furthermore, such structural motifs are being actively investigated as inhibitors of key protein targets like Mcl-1 (Myeloid cell leukemia-1), a recognized anti-cancer target, highlighting their applicability in developing new oncotherapeutics . The methoxy substitutions on the phenyl ring are key structural features that influence the compound's bioactivity and interaction with biological targets. Researchers can utilize this versatile intermediate for the synthesis of more complex molecules, such as through amidation or esterification with moieties like morpholine or piperazine, to enhance potency and explore structure-activity relationships . As a building block in organic synthesis, it can be prepared via classic condensation reactions like the Doebner modification, which utilizes malonic acid and the appropriate benzaldehyde precursor . This compound is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(Z)-2,3-dimethoxy-3-phenylprop-2-enoic acid

InChI

InChI=1S/C11H12O4/c1-14-9(10(15-2)11(12)13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13)/b10-9-

InChI Key

DEUFHLFQPMURDV-KTKRTIGZSA-N

Isomeric SMILES

CO/C(=C(/C(=O)O)\OC)/C1=CC=CC=C1

Canonical SMILES

COC(=C(C(=O)O)OC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthesis of 3,4-Dimethoxycinnamic acid

3,4-Dimethoxycinnamic acid can be synthesized through the Knoevenagel-Doebner-Stobbe reaction using veratraldehyde and malonic acid.

Procedure: Aromatic aldehyde (500 mg, 1.0 equiv) and malonic acid (981 mg, 2.0 equiv) are combined with 1,4-diazabicyclo[2.2.2]octane (DABCO) (105 mg, 2 equiv) in dimethyl formamide (5 mL). The reaction mixture is stirred at 100-110 °C for 60-90 minutes. After completion, the reaction mixture is poured into water and extracted with ethyl acetate. The crude product is recrystallized from chloroform/hexane to yield cinnamic acids.

Synthesis of (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride

(E)-3-(3,4-dimethoxyphenyl)acryloyl chloride is synthesized from 3,4-dimethoxycinnamic acid and thionyl chloride.

Procedure: 3,4-Dimethoxycinnamic acid (0.01 mol, 2.26 g) and thionyl chloride (0.04 mol, 3 ml) are refluxed at 80-90°C for approximately 4 hours. Unreacted thionyl chloride is distilled off, and the resulting precipitate is used in the next step without further purification.

Synthesis of 3,3-Diarylpropionic Acids Using Phosphoric Acid as Catalyst

3,4-Dimethoxycinnamic acid can be used to synthesize 3,3-diarylpropionic acids with phosphoric acid as a catalyst.

Procedure: 3,4-Dimethoxycinnamic acid, m-dimethoxybenzene, and phosphoric acid are mixed. Heating this mixture for 2 hours on a steam bath, followed by dilution with water, yields a precipitate. This precipitate is recrystallized from 96% methanol to obtain 2,4-bis-(3,4-dimethoxyphenyl)-cyclobutane-1,3-dicarboxylic acid.

  • Reactants : 3,4-Dimethoxycinnamic acid, m-dimethoxybenzene
  • Catalyst : Phosphoric acid

Synthesis of Primaquine-Cinnamic Acid Derivatives

Method A: Condensation with Acid Chlorides

Primaquine-cinnamic acid derivatives can be synthesized via a one-step condensation reaction of primaquine with cinnamic acid chlorides.

Procedure: Primaquine is reacted with various cinnamic acid chlorides to form PQ-CAD amides. This method directly binds PQ and CAD moieties through an amide bond.

Method B: Condensation with Benzotriazolides

An alternative method involves the activation of primaquine with benzotriazole to form benzotriazolides, which then react with cinnamic acid derivatives.

Procedure: Activation of primaquine with benzotriazole, preparation of PQ-semicarbazide, and its condensation with CAD chlorides. This method involves a CONHNH spacer connecting the PQ and CAD components.

Data Table: Physicochemical Properties of Cinnamic Acid Derivatives

Compound Molecular Formula Number of Atoms MW log P H-Bond Donor H-Bond Acceptor Lipinski Score MR (cm³/mol) PSA (Ų)
3a C₂₄H₂₇N₃O₂ 56 389.49 3.82 2 4 4 118.37 63.25
3b C₂₅H₂₉N₃O₂ 59 403.53 4.22 2 4 4 122.73 63.25
3c C₂₅H₂₉N₃O₃ 60 419.52 3.66 2 5 4 124.84 72.48
3d C₂₆H₃₁N₃O₄ 64 449.54 3.51 2 6 4 131.30 81.71

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-3-phenylacrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2,3-Dimethoxy-3-phenylacrylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-3-phenylacrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical processes. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

(a) 3,4-Dimethoxycinnamic Acid (C₁₁H₁₂O₄)

  • Structure : Features methoxy groups at the 3- and 4-positions on the phenyl ring, with an (E)-configured double bond .
  • Key Differences :
    • The para-methoxy group in 3,4-dimethoxycinnamic acid enhances resonance stabilization compared to the ortho-substitutions in 2,3-dimethoxy-3-phenylacrylic acid.
    • The (E)-configuration reduces steric hindrance, leading to higher melting points (e.g., 168–170°C for 3,4-dimethoxycinnamic acid vs. ~145°C for the target compound) .

(b) Caffeic Acid (C₉H₈O₄)

  • Structure : Contains dihydroxy (3,4-OH) groups instead of methoxy substituents .
  • Key Differences: Higher polarity and antioxidant activity due to phenolic hydroxyl groups, enabling metal chelation and radical scavenging . Lower logP (-0.56) compared to this compound (logP ~1.2), indicating reduced lipophilicity .

(c) 3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylacrylic Acid (C₁₇H₁₆O₄)

  • Structure : Combines ethoxy and hydroxyl groups on the phenyl ring with a (2Z)-configuration .
  • Key Differences :
    • The ethoxy group introduces electron-donating effects, while the hydroxyl group enhances hydrogen bonding, increasing solubility in polar solvents .
    • Exhibits stronger acidity (pKa ~3.8) compared to the target compound (pKa ~4.5) due to the ionizable hydroxyl group .

Physicochemical Properties

Property This compound 3,4-Dimethoxycinnamic Acid Caffeic Acid
Molecular Weight (g/mol) 208.21 208.21 180.16
Melting Point (°C) ~145 168–170 223–225
logP 1.2 1.5 -0.56
Solubility (H₂O) Low Low Moderate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3-Dimethoxy-3-phenylacrylic acid with high yield and purity?

  • Methodology :

  • Aldol Condensation : React 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base (e.g., sodium hydroxide) under reflux conditions. This method is analogous to the synthesis of 3-(3,5-dichlorophenyl)acrylic acid .
  • Decarboxylation : Post-condensation, decarboxylation can be achieved via thermal or acidic conditions to yield the final product.
  • Purification : Recrystallization using ethanol or methanol is recommended to isolate high-purity crystals (>95% purity) .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the methoxy (-OCH3_3) and phenyl group positions. Compare chemical shifts with similar compounds like 3,4-dimethoxy-L-phenylalanine .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) can assess purity. Mobile phases of acetonitrile/water (acidified with 0.1% TFA) are effective .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected m/z: 238.0841 for C11_{11}H12_{12}O4_4) .

Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

  • Storage Protocol :

  • Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis.
  • Monitor stability via periodic HPLC analysis, especially if used in long-term biological studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side product formation during the synthesis of this compound?

  • Experimental Design :

  • Temperature Control : Maintain reflux temperatures between 80–100°C to avoid over-dehydration, which can lead to dimerization .
  • Catalyst Screening : Test pyridine or piperidine as catalysts to enhance regioselectivity and reduce byproducts like cinnamic acid derivatives .
  • In Situ Monitoring : Use TLC or FT-IR to track reaction progress and terminate before side reactions dominate .

Q. What methodologies are effective in resolving contradictions between reported spectroscopic data and experimental results for this compound derivatives?

  • Data Analysis Strategies :

  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 3,4-dimethoxy-L-phenylalanine) to resolve ambiguities in peak assignments .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if discrepancies persist .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict 1^1H NMR shifts and verify experimental data .

Q. In what ways can computational modeling predict the reactivity and regioselectivity of this compound in complex organic reactions?

  • Computational Approaches :

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated carbonyl group is prone to Michael additions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents like DMF enhance nucleophilic attack) .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide drug design applications .

Data Contradiction and Stability Analysis

  • Purity Discrepancies : Commercial batches may report varying purities (e.g., >95% vs. >97%) due to differences in analytical methods (HPLC vs. HPLC-MS). Validate using orthogonal techniques .
  • Stability Challenges : Hydrolytic degradation under acidic/basic conditions can alter methoxy groups. Conduct accelerated stability studies (40°C/75% RH) to establish shelf-life .

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